molecular formula C7H6N2O5 B11759683 4-(Dinitromethyl)phenol

4-(Dinitromethyl)phenol

Cat. No.: B11759683
M. Wt: 198.13 g/mol
InChI Key: YPINBTONQOJRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dinitromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a dinitromethyl group. This compound is part of the broader class of phenols, which are known for their aromatic ring structures and hydroxyl groups. Phenols are widely used in various industrial applications due to their chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dinitromethyl)phenol typically involves the nitration of phenol. One common method is the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields a high purity product with an efficiency of up to 80% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Dinitromethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, each with unique properties and applications.

Mechanism of Action

The mechanism of action of 4-(Dinitromethyl)phenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and energy expenditure . The compound targets mitochondrial enzymes and pathways involved in energy production, making it a valuable tool in metabolic studies.

Comparison with Similar Compounds

Uniqueness: 4-(Dinitromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-(dinitromethyl)phenol

InChI

InChI=1S/C7H6N2O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H

InChI Key

YPINBTONQOJRNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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